molecular formula C11H8N2S B591224 2H-[1,3]thiazolo[5,4-h][1]benzazepine CAS No. 125736-68-7

2H-[1,3]thiazolo[5,4-h][1]benzazepine

Cat. No.: B591224
CAS No.: 125736-68-7
M. Wt: 200.259
InChI Key: NCSQILZJYOAQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-[1,3]Thiazolo[5,4-h][1]benzazepine (CAS Number: 125736-68-7) is a specialized heterocyclic organic compound with the molecular formula C11H8N2S and a molecular weight of 200.26 g/mol . This fused tricyclic structure features a benzazepine core annelated with a thiazole ring, making it a compound of significant interest in medicinal chemistry and neuroscience research. Preclinical studies on closely related thiazolo[5,4-d][2]benzazepines have shown that these compounds exhibit central nervous system (CNS) activity similar to established 1,4-benzodiazepines like diazepam . A key mechanism of action identified for these analogs is their ability to bind to the benzodiazepine-receptor complex, suggesting their pharmacological effects are mediated through this pathway . This receptor binding profile makes this compound a valuable chemical tool for researching neurological targets and exploring new therapeutic avenues for CNS disorders. Researchers can utilize this compound in receptor binding assays, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for the development of novel bioactive molecules. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125736-68-7

Molecular Formula

C11H8N2S

Molecular Weight

200.259

IUPAC Name

2H-[1,3]thiazolo[5,4-h][1]benzazepine

InChI

InChI=1S/C11H8N2S/c1-2-4-12-9-6-10-11(14-7-13-10)5-8(9)3-1/h1-6H,7H2

InChI Key

NCSQILZJYOAQKJ-UHFFFAOYSA-N

SMILES

C1N=C2C=C3C(=CC=CC=N3)C=C2S1

Synonyms

2H-Thiazolo[5,4-h][1]benzazepine(9CI)

Origin of Product

United States

Synthetic Methodologies for 2h 1 2 Thiazolo 5,4 H 1 Benzazepine and Its Analogues

Historical and Current Perspectives on Thiazolo-Benzazepine Ring System Construction

The synthesis of fused heterocyclic systems like thiazolo-benzazepines has evolved from classical condensation reactions to more sophisticated and efficient modern methodologies. Historically, the construction of such ring systems often relied on multi-step sequences with harsh reaction conditions and limited substrate scope. While direct synthetic reports for 2H- mdpi.comrsc.orgthiazolo[5,4-h] mdpi.combenzazepine are not prevalent in the readily available literature, the synthesis of related isomers and analogues provides a strong foundation for understanding potential synthetic strategies.

For instance, the synthesis of 5H-thiazolo[2,3-d] mdpi.comrsc.orgbenzothiazepines has been achieved through the condensation of 1,5-benzothiazepine-2-thiones with α-bromoacetaldehyde diethyl acetal, followed by alkali treatment. This approach highlights a classical strategy of building the thiazole (B1198619) ring onto a pre-existing benzazepine-like core. Similarly, the synthesis of thiazolo[3,2-a] mdpi.comrsc.orgbenzodiazepine (B76468) derivatives has been accomplished by the condensation-cyclization of 1,5-benzodiazepine-2-thiones with α-haloketones. researchgate.net These historical methods, while effective, often involve multiple steps and may lack the efficiency and atom economy of modern synthetic methods.

Current perspectives are increasingly focused on the development of more direct, convergent, and sustainable synthetic routes. This includes the application of transition metal-catalyzed cross-coupling reactions, one-pot multi-component reactions, and the incorporation of enabling technologies such as microwave irradiation and green chemistry principles. The contemporary challenge lies in accessing diverse substitution patterns on the thiazolo-benzazepine scaffold to facilitate structure-activity relationship studies.

Key Synthetic Strategies and Enabling Technologies

The construction of the 2H- mdpi.comrsc.orgthiazolo[5,4-h] mdpi.combenzazepine scaffold can be approached through several key synthetic strategies. These methods focus on the efficient formation of the fused ring system and are often enhanced by modern enabling technologies.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of fused heterocyclic systems, often providing high regioselectivity and efficiency. For the synthesis of thiazolo-fused heterocycles, intramolecular C-S bond formation is a common and effective approach. A plausible route to 2H- mdpi.comrsc.orgthiazolo[5,4-h] mdpi.combenzazepine could involve the construction of a suitably functionalized benzazepine precursor followed by an intramolecular cyclization to form the thiazole ring.

For example, a strategy analogous to the synthesis of 2-(arylamino)thiazolo[5,4-f]-quinazolin-9-ones could be envisioned. nih.gov This would involve the preparation of a 7-amino-8-bromobenzazepine derivative, which could be converted to the corresponding thiourea (B124793). An intramolecular copper-catalyzed C-S coupling reaction could then be employed to furnish the desired thiazolo[5,4-h] mdpi.combenzazepine core. nih.gov The optimization of such a reaction would likely involve screening of copper catalysts, ligands, and bases to achieve high yields. nih.gov

Another intramolecular approach could involve the oxidative cyclization of a precursor containing a mercaptophenyl moiety attached to a suitable side chain on the benzazepine ring. nih.govnih.gov This type of C-H bond functionalization can lead to the formation of the thiazole ring under oxidative conditions. nih.gov

Nucleophilic Substitution and Condensation Reactions

Classical yet highly effective, nucleophilic substitution and condensation reactions remain a mainstay in heterocyclic synthesis. The renowned Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound, is a prime example of this strategy and is widely used for the preparation of thiazole derivatives. bepls.comyoutube.com

In the context of 2H- mdpi.comrsc.orgthiazolo[5,4-h] mdpi.combenzazepine, one could foresee a strategy starting from a functionalized benzazepine. For instance, a 7-amino-1H-benzo[b]azepin-8-thiol could serve as a key intermediate. Condensation of this bifunctional precursor with a suitable two-carbon electrophile, such as a derivative of glyoxal (B1671930) or an α-halo-ketone, could lead to the formation of the fused thiazole ring.

Alternatively, a strategy involving the nucleophilic substitution of a dihalogenated benzazepine derivative with a sulfur and nitrogen-containing nucleophile could be explored. The synthesis of 3-thioheterocycloyl-1,3,4,5-tetrahydro-2-oxo-1H-benazepine derivatives has been achieved through the nucleophilic substitution of a bromine atom on the benazepine ring with various thiol-containing heterocycles. researchgate.net A similar approach could be adapted to build the thiazole ring onto the benzazepine scaffold.

Starting MaterialsReagents and ConditionsProductReference
1,5-Benzothiazepine-2-thionesα-bromoacetaldehyde diethyl acetal, then alkali5H-Thiazolo[2,3-d] mdpi.comrsc.orgbenzothiazepines
1,5-Benzodiazepine-2-thionesα-Haloketones4H,5H,6H-Thiazolo[3,2-a] mdpi.comrsc.orgbenzodiazepinium salts researchgate.net
Thioamideα-Halocarbonyl compoundThiazole derivative bepls.comyoutube.com

Transition Metal-Catalyzed Coupling and Cycloaddition Reactions

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-, copper-, and rhodium-catalyzed reactions are particularly valuable for the construction of complex heterocyclic systems.

A key strategy for the synthesis of 2H- mdpi.comrsc.orgthiazolo[5,4-h] mdpi.combenzazepine could involve a transition metal-catalyzed annulation of a pre-functionalized benzazepine. For instance, a suitably substituted benzazepine containing both a thiol and an amino group in the correct positions could undergo a catalyzed coupling with a two-carbon synthon to form the thiazole ring.

Recent advances in C-H activation and functionalization offer another powerful avenue. nih.gov A strategy could be devised where a benzazepine derivative directs a transition metal catalyst to activate a specific C-H bond, which then participates in a cyclization with a sulfur-containing coupling partner. While specific examples for the target scaffold are lacking, the general principles of transition-metal-catalyzed C-H functionalization are well-established and could be applied to this system. nih.gov

Emerging Green Chemistry Principles in Scaffold Assembly

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming for processes that are more environmentally benign. This includes the use of greener solvents (like water or ethanol), catalyst-free conditions where possible, and the development of one-pot multi-component reactions to improve atom economy and reduce waste. mdpi.comnih.govorgchemres.org

For the synthesis of thiazole-containing compounds, several green methodologies have been reported. These include catalyst-free synthesis of 2-aminothiazoles in PEG-400 and the use of reusable catalysts like silica-supported tungstosilisic acid. bepls.com The condensation of 2-aminothiophenol (B119425) with aldehydes to form benzothiazoles has been achieved using environmentally friendly catalysts such as laccases and SnP2O7, often in green solvents and with short reaction times. mdpi.com These principles could be adapted for the synthesis of the thiazolo-benzazepine scaffold. For instance, a one-pot reaction between a suitably substituted aminothiolobenzazepine and an aldehyde under green conditions could be a viable and sustainable approach.

Green Chemistry ApproachKey FeaturesPotential ApplicationReference
Catalyst-free synthesis in PEG-400Avoids toxic catalysts, uses a recyclable solventSynthesis of a thiazole precursor to the final scaffold bepls.com
Laccase-catalyzed condensationBiocatalyst, mild conditionsFormation of the thiazole ring from an aminothiol (B82208) precursor mdpi.com
Use of SnP2O7 as a heterogeneous catalystReusable catalyst, short reaction timesCondensation step in the scaffold assembly mdpi.com
Use of water or glycerol (B35011) as solventEnvironmentally benign solventsVarious steps in the synthetic sequence orgchemres.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ias.ac.innih.govorganic-chemistry.orgscielo.brnih.gov The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds.

The synthesis of various thiazole and fused thiazole systems has been significantly improved by using microwave technology. For example, the PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes to form benzothiazoles has been efficiently carried out under microwave irradiation in a one-pot fashion. ias.ac.in Similarly, the synthesis of 2-substituted tetrahydro-1,3-thiazepines has been achieved via a microwave-assisted cyclization of 4-thioamidobutanols. nih.gov

Reaction TypeConventional MethodMicrowave-Assisted MethodReference
CyclocondensationLong reflux times (hours)Short reaction times (minutes) ias.ac.innih.gov
Intramolecular CyclizationOften requires high temperatures and long reaction timesRapid and efficient cyclization nih.gov
One-pot synthesisMultiple steps with intermediate isolationSequential one-pot process in a short time nih.gov

Precursor Design and Reactivity for 2H-nih.govpsu.eduthiazolo[5,4-h]nih.govbenzazepine Formation

The design of appropriate precursors is critical for the successful construction of any fused heterocyclic system. Based on analogous syntheses, a plausible retrosynthetic analysis of 2H- nih.govthiazolo[5,4-h] nih.govbenzazepine would involve the formation of the thiazole ring onto a pre-existing benzazepine core, or vice-versa.

One potential strategy would involve a substituted aminobenzazepine derivative as a key precursor. For instance, a diamino-substituted benzazepine could undergo cyclization with a thiocarbonyl-containing reagent to form the fused thiazole ring. The reactivity of the amino groups on the benzazepine ring would be paramount and would likely need to be differentiated through the use of protecting groups to ensure the desired annulation.

Alternatively, a functionalized benzothiazole (B30560) could serve as the starting point. A benzothiazole bearing a side chain suitable for ring-closing metathesis or an intramolecular cyclization could be envisioned to form the seven-membered azepine ring. The reactivity of this side chain would need to be carefully tailored to favor the desired cyclization over competing side reactions.

A review of the synthesis of related compounds, such as 5H-thiazolo[2,3-d] nih.govnih.govbenzothiazepines, highlights the use of a condensation reaction between a thione-containing heterocyclic core and a bifunctional reagent like α-bromoacetaldehyde diethyl acetal, followed by base-mediated cyclization. A similar approach could hypothetically be applied to a suitably functionalized benzazepine-thione precursor.

Regioselectivity Control in Fused Thiazolo-Benzazepine Synthesis

Achieving the correct regiochemical outcome is a significant challenge in the synthesis of fused heterocyclic systems. For the target molecule, 2H- nih.govthiazolo[5,4-h] nih.govbenzazepine, the fusion of the thiazole ring at the 'h' face of the benzazepine is specific.

In syntheses involving the annulation of a thiazole ring onto a benzazepine precursor, the regioselectivity would be dictated by the substitution pattern of the benzazepine. For example, if the precursor were a diamino-benzazepine, the relative positions of the amino groups would determine the fusion site. Directing groups on the benzazepine ring could also be employed to influence the site of cyclization.

In cases where the azepine ring is formed from a benzothiazole precursor, the regioselectivity of the cyclization would depend on the point of attachment and the nature of the reactive side chain. The inherent electronic properties of the benzothiazole ring system would also play a crucial role in directing the intramolecular reaction. The synthesis of benzo nih.govresearchgate.netthiazolo[2,3-c] nih.govresearchgate.netnih.govtriazole derivatives through oxidative cyclization of a mercaptophenyl moiety highlights a method where regioselectivity is controlled by the initial placement of a reactive group. nih.gov

Strategies for Chemical Diversity and Scaffold Derivatization

Once the core 2H- nih.govthiazolo[5,4-h] nih.govbenzazepine scaffold is synthesized, the generation of a library of diverse analogues is essential for exploring its potential applications. Derivatization can be achieved by introducing functional groups onto the core structure or by modifying existing ones.

Functionalization of the thiazole ring is a common strategy. For example, in the synthesis of 2H-thiazolo[4,5-d] nih.govnih.govtriazole, a sulfone group on the thiazole ring acts as a versatile handle for various transformations, including nucleophilic aromatic substitution (SNAr), metal-catalyzed couplings, and radical-based alkylations. nih.gov A similar strategy could be employed for the target scaffold.

Modification of the benzazepine ring also offers numerous possibilities for diversification. The nitrogen atom of the azepine ring can be a key site for derivatization. N-acylation or N-alkylation of the benzazepine nitrogen can introduce a wide range of substituents. researchgate.net Furthermore, if the benzazepine ring contains other functional groups, such as carbonyls or hydroxyls, these can be readily modified using standard organic transformations. The synthesis of various benzazepine derivatives often involves the modification of substituents on the aromatic ring to create diverse libraries of compounds. nih.gov

Interactive Table of Potential Derivatization Strategies:

Scaffold PositionDerivatization StrategyPotential ReagentsDesired Outcome
Thiazole RingNucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsIntroduction of diverse side chains
Thiazole RingCross-Coupling ReactionsBoronic acids, StannanesAryl or heteroaryl substitution
Benzazepine NitrogenN-Alkylation / N-AcylationAlkyl halides, Acyl chloridesModification of solubility and electronic properties
Benzene (B151609) RingElectrophilic Aromatic SubstitutionNitrating agents, HalogensIntroduction of handles for further functionalization

Structure Activity Relationship Sar Studies of 2h 1 2 Thiazolo 5,4 H 1 Benzazepine Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring System

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a critical component of the 2H- nih.govresearchgate.netthiazolo[5,4-h] nih.govbenzazepine scaffold and is frequently a focal point for synthetic modification to modulate biological activity. The electronic properties and steric bulk of substituents on the thiazole ring can significantly influence the molecule's interaction with biological targets.

In a series of 4-substituted methoxybenzoyl-aryl-thiazoles, modifications to the thiazole ring were explored to extend the structure-activity relationship. While the primary focus was on other parts of the molecule, the inherent properties of the thiazole ring were foundational to the activity observed. nih.gov Furthermore, studies on other fused thiazole systems, such as 2H-thiazolo[4,5-d] nih.govresearchgate.netconnectjournals.comtriazole, have highlighted the versatility of the thiazole ring for functionalization, including the introduction of sulfone moieties that can act as versatile reactive tags for further chemical transformations. connectjournals.com

The following table summarizes the observed impact of various substituents on the thiazole ring in related heterocyclic systems, which can be extrapolated to the 2H- nih.govresearchgate.netthiazolo[5,4-h] nih.govbenzazepine core.

Substituent TypePosition on Thiazole RingGeneral Effect on Biological ActivityReference Compound Class
Electron-Donating (e.g., -CH₃)VariousIncreased basicity and nucleophilicityGeneral Thiazole Derivatives
Electron-Withdrawing (e.g., -NO₂)VariousDecreased basicity and nucleophilicityGeneral Thiazole Derivatives
Halogens (e.g., -Cl, -F)C2, C4, C5Can enhance binding affinity through halogen bonding; alters lipophilicityVarious Thiazole-containing compounds
Phenyl groupC2, C4, C5Can provide additional binding interactions through π-stackingAryl-thiazole derivatives
Amino group (-NH₂)C2Potential for hydrogen bonding; can be a site for further derivatizationAminothiazole derivatives

Influence of Modifications on the Benzazepine Moiety

The benzazepine moiety, a seven-membered ring fused to a benzene (B151609) ring, provides the core scaffold for this class of compounds and its modification has been a key strategy in optimizing biological activity. SAR studies on related benzazepine and thienobenzazepine derivatives have provided valuable insights into how changes in this part of the molecule affect target engagement.

For instance, in a series of 3-benzazepine derivatives developed as 5-HT2C receptor agonists, the substitution pattern on the aromatic ring of the benzazepine core was found to be critical for potency and selectivity. researchgate.net The introduction of specific substituents could fine-tune the electronic and steric properties of the molecule, leading to improved interactions with the receptor binding pocket. researchgate.net

Similarly, research on 4,10-dihydro-5H-thieno[3,2-c] nih.govbenzazepine and 9,10-dihydro-4H-thieno[2,3-c] nih.govbenzazepine derivatives as arginine vasopressin receptor antagonists demonstrated that the tricyclic core, which is structurally analogous to the thiazolo[5,4-h] nih.govbenzazepine system, is a key determinant of activity. nih.gov Modifications to this core, such as the introduction of substituents or alterations in the ring fusion, led to significant changes in their antagonist properties. nih.gov

The data from these related series suggest that the following modifications to the benzazepine moiety of 2H- nih.govresearchgate.netthiazolo[5,4-h] nih.govbenzazepine could have a profound impact on its biological profile.

Modification on Benzazepine MoietyPotential Impact on Biological ActivityReference Compound Class
Substitution on the benzene ring (e.g., halogens, alkyl, alkoxy)Alteration of lipophilicity, electronic properties, and steric interactions with the target. Can influence metabolic stability.3-Benzazepine derivatives, Thienobenzazepine derivatives
Modification of the azepine ring (e.g., saturation level, substitution on nitrogen)Changes in conformational flexibility and overall 3D shape of the molecule, affecting target binding.General Benzazepine SAR
Isomeric fusion of the thiazole ring (e.g., [5,4-h] vs. other isomers)Alters the overall geometry and the spatial arrangement of key functional groups.Comparison of fused heterocyclic systems

Conformational Analysis and Stereochemical Implications for Molecular Recognition

The three-dimensional shape of 2H- nih.govresearchgate.netthiazolo[5,4-h] nih.govbenzazepine derivatives is a crucial factor in their ability to be recognized by and bind to biological targets. The conformational flexibility of the seven-membered benzazepine ring, coupled with the potential for stereoisomerism, introduces a layer of complexity to the SAR of these compounds.

While direct conformational analysis of the 2H- nih.govresearchgate.netthiazolo[5,4-h] nih.govbenzazepine system is not extensively reported, studies on analogous fused heterocyclic systems provide valuable insights. For example, conformational analysis of tetrahydroisoquinoline-fused 1,3,2-oxazaphospholidines and 1,2,3-oxathiazolidines has shown that these molecules exist in conformational equilibria between two preferred conformers. researchgate.net The position of this equilibrium, which is influenced by the substitution pattern, dictates the predominant shape of the molecule and thus its interaction with target proteins. researchgate.net

Furthermore, the stereochemistry at any chiral centers within the molecule can have a profound impact on biological activity. In many classes of biologically active compounds, one enantiomer is significantly more potent than the other, highlighting the importance of a precise three-dimensional fit with the target. For 2H- nih.govresearchgate.netthiazolo[5,4-h] nih.govbenzazepine derivatives that possess stereogenic centers, the separation and biological evaluation of individual enantiomers are critical steps in understanding the SAR.

The potential for different conformers and stereoisomers underscores the importance of considering the following aspects in the design of new 2H- nih.govresearchgate.netthiazolo[5,4-h] nih.govbenzazepine derivatives:

Conformational/Stereochemical FactorImplication for Molecular Recognition
Azepine Ring PuckerThe seven-membered ring can adopt multiple low-energy conformations (e.g., boat, chair, twist-boat), each presenting a different spatial arrangement of substituents.
Rotatable BondsRotation around single bonds, particularly in linker regions, can lead to a variety of conformers with different orientations of key functional groups.
Chiral CentersThe presence of one or more stereocenters results in enantiomers or diastereomers that may exhibit different binding affinities and biological activities.
AtropisomerismRestricted rotation around a single bond can lead to stable, non-interconvertible rotational isomers (atropisomers) with distinct biological properties.

Exploration of Linker Variations and Their Contribution to Biological Profiles

Studies on other classes of compounds have shown that linker modifications can fine-tune potency, selectivity, and pharmacokinetic properties. For example, in the development of benzamide (B126) derivatives, the length of an ethylenoxy linker was found to be important for maintaining biological activity, while a longer propylenoxy linker led to a decrease in activity, possibly due to increased flexibility and the need for conformational rearrangement to bind to the target. nih.gov

In the context of 4-substituted methoxybenzoyl-aryl-thiazoles, the carbonyl linker between the thiazole "B" ring and the "C" ring was a subject of investigation. nih.gov Modifications such as reduction of the carbonyl to a secondary alcohol or its complete removal to form an alkene were explored to understand the contribution of this linker to the compound's anticancer activity. nih.gov

The following table illustrates how different linker properties can influence the biological activity of derivatives, a concept that is directly applicable to the design of novel 2H- nih.govresearchgate.netthiazolo[5,4-h] nih.govbenzazepine analogues.

Linker PropertyInfluence on Biological ProfileExample from Related Research
Length Affects the distance between the core scaffold and a distal functional group, which can be critical for optimal interaction with the target.In benzamide derivatives, an ethylenoxy linker was preferred over a propylenoxy linker. nih.gov
Flexibility A rigid linker may lock the molecule in an active conformation, while a flexible linker may allow for induced fit but could also have an entropic penalty upon binding.The conformational flexibility of linkers is a key consideration in many drug design projects.
Chemical Nature The atoms and functional groups within the linker (e.g., ether, amide, alkene) can influence properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability.In aryl-thiazoles, a carbonyl linker was modified to an alcohol or alkene to probe its role. nih.gov
Attachment Point The position on the 2H- nih.govresearchgate.netthiazolo[5,4-h] nih.govbenzazepine scaffold where the linker is attached will determine the vector of the appended substituent, influencing its interaction with the target.SAR studies often explore different attachment points for linkers to optimize activity.

Mechanistic Investigations of Biological Activities in Pre Clinical Models

Ligand-Receptor Interaction Profiling

Ligand-receptor interaction profiling is fundamental to understanding the pharmacological potential of a compound. This involves assessing its binding affinity (the strength of the interaction) and selectivity (the preference for one receptor over others).

No direct studies on the affinity and selectivity of the parent compound 2H-thiazolo[5,4-h]benzazepine at the benzodiazepine (B76468) receptor complex, dopamine (B1211576) D4, serotonin (B10506) 5-HT6, or TRPV1 receptors have been reported in the reviewed scientific literature. However, research on structurally related, though distinct, molecules provides insight into the potential for these scaffolds to interact with key pharmacological targets.

Benzodiazepine Receptor Complex: Studies have been conducted on 2-aminobenzothiazole (B30445) derivatives, which share a benzothiazole (B30560) moiety. Certain derivatives have shown affinity for the benzodiazepine receptor, indicating that the benzothiazole scaffold can serve as a basis for ligands targeting this complex.

Dopamine D4 and Serotonin 5-HT6 Receptors: A series of N-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives were synthesized and evaluated for their affinity towards dopamine D4 and serotonin 5-HT6 receptors. These receptors are significant targets for antipsychotic and cognitive-enhancing drugs. Several compounds in this series displayed high affinity for both D4 and 5-HT6 receptors, with some showing selectivity for one over the other. For example, one derivative exhibited a high affinity for the D4 receptor with a Ki (inhibition constant) of 13 nM.

TRPV1 Receptors: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a target for treating pain. While no data exists for 2H-thiazolo[5,4-h]benzazepine, novel potent and selective human TRPV1 antagonists based on a thiazolo[5,4-f]quinoline-diamide scaffold have been identified. These compounds demonstrated significant antagonistic activity in functional assays. Further exploration of 1,3-thiazole derivatives has also yielded compounds with TRPV1 antagonist properties.

Interactive Data Table: Receptor Affinity of Related Compounds (Note: Data below is for derivatives, not 2H-thiazolo[5,4-h]benzazepine)

Compound Class Target Receptor Affinity (Ki) Reference
N-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivative Dopamine D4 13 nM
Thiazolo[5,4-f]quinoline-diamide derivative TRPV1 (Activity Reported)

Enzyme inhibition is another key mechanism for therapeutic intervention. The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease.

There is no available data on the acetylcholinesterase inhibition kinetics for 2H-thiazolo[5,4-h]benzazepine. However, research into the related but isomeric 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine scaffold has been conducted. Derivatives of this class were synthesized and evaluated for their ability to inhibit AChE. Several of these compounds were identified as potent inhibitors of the enzyme.

Cellular and Subcellular Efficacy Pathways

Understanding how a compound affects cellular processes like cell death, DNA integrity, and its own distribution within the cell is crucial for evaluating its therapeutic potential, particularly in areas like oncology.

No studies detailing apoptosis induction or programmed cell death mechanisms for 2H-thiazolo[5,4-h]benzazepine were found. Research on other heterocyclic compounds containing a benzothiazole ring has shown pro-apoptotic activity. For instance, a series of benzothiazole-substituted 1,3,4-oxadiazole (B1194373) derivatives were investigated for their anticancer effects. These compounds were found to induce apoptosis in human colorectal cancer cells, suggesting that the benzothiazole motif can be incorporated into molecules designed to trigger programmed cell death in cancer cells.

The potential for a compound to interact with DNA is a critical area of investigation. No analysis of DNA damage or repair responses has been published for 2H-thiazolo[5,4-h]benzazepine. In the study of the aforementioned benzothiazole-substituted 1,3,4-oxadiazole derivatives, their ability to cause DNA damage was also assessed. The results indicated that these compounds could induce DNA damage in cancer cells, which likely contributes to their apoptotic effects.

A compound's ability to cross the cell membrane and reach its intracellular target is a prerequisite for its biological activity. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are often used to predict passive membrane transport.

There are no published studies on the cellular permeability or intracellular distribution of 2H-thiazolo[5,4-h]benzazepine. Such studies would be essential to determine if the compound can effectively enter cells and reach subcellular compartments where its potential targets, such as enzymes or DNA, are located.

Investigation of Intracellular Signaling Cascade Modulation (e.g., PARP1 and Caspase 3 Cleavage, Bcl-2/Bim Regulation)

The therapeutic potential of heterocyclic compounds, including those with a thiazolo-benzazepine framework, is often rooted in their ability to modulate critical intracellular signaling pathways that govern cell survival and death. Research into related thiazole (B1198619) and benzothiazole structures has revealed significant interactions with key proteins in the apoptotic cascade, suggesting a likely mechanism of action for novel derivatives.

One of the central mechanisms identified is the induction of apoptosis through the caspase cascade. Studies on certain 2-amino-1,3-thiazole derivatives have demonstrated a capacity to induce cell cycle arrest and apoptosis in leukemia cell lines. researchgate.net A key finding in the mechanistic analysis of a promising antitumor candidate from this class was its ability to increase the concentration of caspase 3 by fourfold compared to untreated controls. researchgate.net Caspase 3 is a critical executioner caspase, and its activation is a pivotal step in the terminal phase of apoptosis.

Further investigation into the pro-apoptotic activity of related benzothiazole derivatives has highlighted their impact on the Bcl-2 family of proteins, which are central regulators of apoptosis. A series of benzothiazole-trimethoxyphenyl hybrids were found to induce morphological changes in prostate cancer cells and affect the expression levels of apoptosis-related proteins, specifically Bcl-2 and cleaved-poly(ADP-ribose) polymerase (PARP). nih.gov The Bcl-2 protein is an anti-apoptotic member of the family, and its downregulation is a key event in promoting cell death. The cleavage of PARP by caspases is a hallmark of apoptosis, indicating that these compounds effectively trigger the apoptotic pathway. nih.gov

The regulation of pro-apoptotic "BH3-only" proteins like Bim is another critical checkpoint in apoptosis signaling. In healthy cells, Bim is often sequestered to the dynein motor complex. nih.gov Upon receiving apoptotic stimuli, Bim is released and translocates to neutralize anti-apoptotic proteins like Bcl-2, thereby initiating the apoptotic cascade. nih.gov This process, which can occur upstream of caspase activation, represents a potential target for therapeutic intervention. nih.gov The ability of thiazole-containing compounds to engage these upstream regulatory points in the apoptotic pathway is an area of active investigation.

Pharmacological Interventions in In Vitro and Ex Vivo Biological Systems

The thiazole and benzothiazole moieties are recognized pharmacophores that contribute to potent antimicrobial activity. Derivatives incorporating these structures have been evaluated against a range of pathogenic microorganisms, revealing several mechanisms of action and, in some cases, notable selectivity.

Research has shown that benzothiazole derivatives can exhibit significant antibacterial activity by inhibiting essential microbial enzymes. One such mechanism involves the inhibition of peptide deformylase, a crucial enzyme in bacterial protein synthesis. nih.gov Isatin-clubbed benzothiazole derivatives have demonstrated better activity against Gram-negative bacteria, such as E. coli and P. aeruginosa, than Gram-positive strains, with some compounds showing higher potency than the reference drug ciprofloxacin. nih.gov Other identified mechanisms for benzothiazole derivatives include the inhibition of dihydroorotase and aldose reductase, which are vital for bacterial survival and metabolism. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions on the benzothiazole ring, such as methyl or bromo groups, can enhance antibacterial action. nih.gov

Similarly, the fusion of a 1,2,4-triazole (B32235) nucleus, a common feature in related heterocyclic systems, with other moieties has yielded compounds with significant antimicrobial properties. nih.gov While some of these compounds show broad-spectrum activity, many exhibit selectivity. For instance, certain N,N'-disubstituted thiourea (B124793) derivatives and their cyclized triazolothiadiazole analogues are highly active against Gram-positive bacteria but almost inactive against Gram-negative strains. nih.gov This selectivity is a crucial aspect of development, as it can lead to more targeted therapies with fewer off-target effects. The antibacterial activity of these complex heterocyclic systems is often highly dependent on the nature of the substituents. nih.gov

The synthesis of hybrid molecules containing both benzofuran (B130515) and pyrazole (B372694) moieties alongside thiazole or triazole rings has also been explored to develop efficacious antimicrobial agents. researchgate.net These complex structures have been screened for both antibacterial and antifungal activity, with some demonstrating promising results against various strains. researchgate.net

The thiazole and benzothiazole scaffolds are integral components of numerous compounds investigated for their anticancer properties. The fusion of these rings, as seen in the 2H- researchgate.netnih.govthiazolo[5,4-h] researchgate.netbenzazepine structure, suggests a strong potential for anti-proliferative activity. Research on a wide array of derivatives has documented potent and selective inhibitory activity across various human cancerous cell lines. nih.gov

Benzothiazole derivatives have shown marked antiproliferative effects in paraganglioma and pancreatic cancer cells, inducing a significant reduction in cell viability at low micromolar concentrations. nih.govmdpi.com Further studies have demonstrated that combining these derivatives with existing chemotherapeutic agents like gemcitabine (B846) can result in enhanced and synergistic effects on pancreatic cancer cell viability. mdpi.com The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, a specific 2-(substituted)amino-1,3-thiazole derivative was found to cause cell cycle arrest at the G2/M phase in the Leukemia HL-60 cell line. researchgate.net

The versatility of the thiazole ring allows for extensive structural modifications to optimize anticancer activity. A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated against lung (A-549), liver (Bel7402), and intestine (HCT-8) cancer cell lines, with some compounds displaying moderate to high activity. mdpi.com Similarly, novel benzothiazole derivatives incorporating a trimethoxyphenyl scaffold have been identified as potent tubulin polymerization inhibitors, demonstrating significant antiproliferative activity against prostate cancer cell lines (C42B, LNCAP, 22RV1, and PC3). nih.gov

The table below summarizes the anti-proliferative activity of various related thiazole and benzothiazole derivatives against different cancer cell lines.

Derivative ClassCell LineReported Activity (IC50)Source
2-(Substituted)amino-1,3-thiazoleLeukemia HL-601.3 ± 0.29 µM researchgate.net
Benzothiazole-trimethoxyphenyl hybrid (12a)Prostate Cancer 22RV12.13 µM nih.gov
Benzothiazole-trimethoxyphenyl hybrid (12a)Prostate Cancer PC32.04 µM nih.gov
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide (Compound 27)HeLa1.6 ± 0.8 µM nih.gov
2-amino-thiazole-5- carboxylic acid phenylamide (Compound 21)Human K563 leukemia16.3 µM nih.gov

The benzazepine and related diazepine (B8756704) scaffolds are well-established in neuropharmacology. The incorporation of a thiazole ring into a benzazepine structure, creating a thiazolo-benzazepine, points toward potential central nervous system (CNS) activity.

Direct investigation of thiazolo[5,4-d] nih.govbenzazepines, which are structural isomers of the title compound, has revealed CNS activity similar to that of 1,4-benzodiazepines like diazepam. nih.gov Preliminary pharmacological studies showed that these compounds bind to the benzodiazepine-receptor complex, indicating that their anxiolytic-like actions are likely mediated through this well-known pathway. nih.gov This interaction with the GABA-A receptor is a common mechanism for anxiolytic and anticonvulsant drugs.

Further supporting this potential, derivatives of the related 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole have demonstrated prominent anxiolytic effects in preclinical models, including the elevated plus maze and open field tests. mdpi.com In silico analysis of highly active compounds from this class suggests a dual interaction with both the benzodiazepine site of the GABA-A receptor and the 5-HT2A serotonin receptor, which could contribute to a potent anxiolytic profile. mdpi.com

The anticonvulsant potential of related heterocyclic systems has also been documented. A series of 7-alkoxy-4H- researchgate.netnih.govnih.govtriazolo[4,3-d]benzo[b] researchgate.netnih.govthiazine derivatives were evaluated for anticonvulsant activity using the maximal electroshock (MES) test. nih.gov One compound, 7-(2-fluorobenzyloxy)-4H- researchgate.netnih.govnih.govtriazolo[4,3-d]benzo[b] researchgate.netnih.govthiazine (4k), was identified as being highly active and possessing lower neurotoxicity than the reference drug carbamazepine. nih.gov Similarly, certain benzhydryl piperazines have shown significant anticonvulsant activity in the maximal electroshock seizure model in rats. nih.gov These findings underscore the potential of complex heterocyclic systems containing thiazole and azepine-like rings to modulate neuronal excitability.

The benzazepine core of the 2H- researchgate.netnih.govthiazolo[5,4-h] researchgate.netbenzazepine structure is also associated with significant cardiovascular effects. Research into a series of 1,3-dihydro-2H-3-benzazepin-2-ones featuring a piperazine (B1678402) moiety has demonstrated notable bradycardic (heart rate-reducing) and vasorelaxant activity in vitro. nih.gov

These compounds were specifically designed and evaluated for their bradycardic potential. nih.gov The majority of the synthesized derivatives exhibited some degree of both vasorelaxant activity and heart-rate-reducing effects, confirming the role of the benzazepine scaffold in modulating cardiovascular function. nih.gov The mechanism for these effects is often linked to the modulation of ion channels in cardiac and smooth muscle cells, although the specific targets for these benzazepine derivatives were not fully elucidated in the initial study. The presence of such activity in closely related structures suggests that the thiazolo-benzazepine framework could also be a candidate for the development of novel cardiovascular agents.

Computational Chemistry and Molecular Modeling Studies of 2h 1 2 Thiazolo 5,4 H 1 Benzazepine

Molecular Docking Simulations for Elucidating Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For 2H- nih.govafricaresearchconnects.comthiazolo[5,4-h] nih.govbenzazepine, molecular docking simulations would be instrumental in identifying potential protein targets and understanding the structural basis of its activity. Given the structural similarities to other bioactive heterocyclic systems, potential targets could include protein kinases, G-protein coupled receptors (GPCRs), or enzymes involved in key signaling pathways. For instance, studies on related benzothiazepine (B8601423) derivatives have explored their inhibitory potential against enzymes like tyrosinase. nih.gov Similarly, benzazepine cores are known to interact with receptors such as dopamine (B1211576) and serotonin (B10506) receptors. africaresearchconnects.com

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. Molecular docking simulations can precisely map these interactions between 2H- nih.govafricaresearchconnects.comthiazolo[5,4-h] nih.govbenzazepine and the amino acid residues within a protein's binding pocket.

Hydrogen Bonding: The nitrogen and sulfur atoms within the thiazole (B1198619) ring, as well as the nitrogen in the azepine ring, could act as hydrogen bond acceptors. If the scaffold is substituted with hydroxyl or amino groups, these could serve as hydrogen bond donors. These interactions are crucial for anchoring the ligand in the active site.

π-π Stacking: The fused aromatic rings of the benzazepine and thiazole moieties provide a large surface area for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein.

Salt Bridges: If the azepine nitrogen is protonated, it could form a salt bridge with negatively charged residues such as aspartate or glutamate. Such ionic interactions can significantly contribute to the binding affinity. africaresearchconnects.com

A hypothetical molecular docking study of 2H- nih.govafricaresearchconnects.comthiazolo[5,4-h] nih.govbenzazepine against a putative protein kinase target might yield results as summarized in the following table:

Interacting ResidueInteraction TypeDistance (Å)
ASP 145Hydrogen Bond2.9
LYS 88Salt Bridge4.2
PHE 198π-π Stacking3.8
VAL 75Hydrophobic4.5
GLU 143Hydrogen Bond3.1

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

DFT calculations would be employed to determine the optimized geometry of 2H- nih.govafricaresearchconnects.comthiazolo[5,4-h] nih.govbenzazepine, including bond lengths, bond angles, and dihedral angles. Such studies on related benzothiazole (B30560) and benzothiazepine derivatives have provided valuable insights into their structural and electronic characteristics. nih.govscirp.org These geometric parameters are crucial for understanding the molecule's conformation and how it fits into a biological target.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. scirp.org For 2H- nih.govafricaresearchconnects.comthiazolo[5,4-h] nih.govbenzazepine, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen and sulfur atoms, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly any attached to heteroatoms, indicating their electrophilic nature. Such analysis helps in understanding and predicting the types of intermolecular interactions the molecule can engage in. nih.govafricaresearchconnects.com

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. numberanalytics.com The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. nih.govnumberanalytics.com A smaller HOMO-LUMO gap suggests higher reactivity. For 2H- nih.govafricaresearchconnects.comthiazolo[5,4-h] nih.govbenzazepine, FMO analysis would predict its ability to participate in charge-transfer interactions, which are often a critical component of ligand-receptor binding.

A hypothetical table of electronic properties for 2H- nih.govafricaresearchconnects.comthiazolo[5,4-h] nih.govbenzazepine derived from DFT calculations is presented below:

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7
Ionization Potential6.5
Electron Affinity1.8

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov Should a series of 2H- nih.govafricaresearchconnects.comthiazolo[5,4-h] nih.govbenzazepine derivatives be synthesized and tested for a specific biological activity, QSAR modeling could be employed to develop a predictive model.

This process would involve calculating a wide range of molecular descriptors for each derivative, which can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Steric parameters, surface area, volume.

Electronic descriptors: Dipole moment, partial charges.

Statistical methods such as multiple linear regression (MLR) or machine learning algorithms would then be used to build a QSAR model that correlates a selection of these descriptors with the observed biological activity. nih.gov A validated QSAR model can be used to predict the activity of yet-to-be-synthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. Studies on benzodiazepine (B76468) derivatives have successfully utilized QSAR to predict their binding affinities to receptors like the GABA-A receptor. nih.govucl.ac.uk

A hypothetical QSAR data table for a series of 2H- nih.govafricaresearchconnects.comthiazolo[5,4-h] nih.govbenzazepine derivatives might look like this:

CompoundMolecular WeightLogPPolar Surface AreaPredicted Activity (IC50, µM)
Derivative 1250.33.145.25.2
Derivative 2264.33.545.23.8
Derivative 3284.73.255.82.1
Derivative 4298.83.655.81.5

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational landscapes and the dynamics of ligand-receptor binding. For a flexible molecule like 2H- nih.govnih.govthiazolo[5,4-h] nih.govbenzazepine, which incorporates a seven-membered azepine ring, MD simulations are crucial for exploring its accessible conformations in different environments, such as in solution or within a protein binding site.

While specific MD studies on 2H- nih.govnih.govthiazolo[5,4-h] nih.govbenzazepine are not readily found, research on related heterocyclic structures highlights the utility of this approach. For instance, MD simulations have been employed to investigate the stability of complexes between acetylcholinesterase and novel benzothiazole or benzo nih.govnih.govoxazin-3(4H)-one derivatives. nih.gov These studies assess the stability of ligand-protein complexes over time, a critical factor in drug efficacy. mdpi.com In a typical MD simulation workflow, the system (ligand-protein complex in a solvent box) is subjected to energy minimization, followed by heating and equilibration, and finally, a production run where data is collected. Analysis of the simulation trajectory can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding pose.

The conformational landscape of the benzazepine moiety is of particular interest due to the inherent flexibility of the seven-membered ring. Theoretical DFT calculations on related systems, such as tetrahydroisoquinoline-fused 1,3,2-oxazaphospholidines, have been used to identify preferred conformers, and these findings are often in good agreement with experimental NMR data. researchgate.net For 2H- nih.govnih.govthiazolo[5,4-h] nih.govbenzazepine, MD simulations could map out the energy landscape of its various ring puckering conformations and the relative orientations of the fused thiazole and benzene (B151609) rings. This information is vital for understanding how the molecule presents its pharmacophoric features to a biological target.

The following table illustrates a hypothetical summary of parameters and outputs from an MD simulation study on a thiazole-containing ligand bound to a kinase, a common target for such scaffolds.

Simulation ParameterValue/DescriptionPurpose
System Ligand-Protein Complex in WaterTo simulate a biologically relevant environment.
Force Field AMBER, CHARMM, or GROMOSTo describe the potential energy of the system.
Simulation Time 100 ns - 1 µsTo ensure adequate sampling of conformational space. mdpi.com
Temperature 300 KTo mimic physiological temperature.
Pressure 1 atmTo mimic physiological pressure.
Key Analyses RMSD, RMSF, Hydrogen BondsTo assess stability, flexibility, and key interactions.

Cheminformatics Approaches and Virtual Screening in Compound Design

Cheminformatics and virtual screening are indispensable tools in modern drug discovery for identifying novel hit compounds and optimizing lead structures from large chemical libraries. researchgate.net These computational techniques are particularly valuable for exploring the chemical space around a core scaffold like 2H- nih.govnih.govthiazolo[5,4-h] nih.govbenzazepine.

Virtual screening can be broadly categorized into ligand-based and structure-based methods. Ligand-based approaches, such as similarity searching and pharmacophore modeling, are employed when the three-dimensional structure of the biological target is unknown. A pharmacophore model can be developed based on a set of known active compounds, defining the essential spatial arrangement of chemical features required for biological activity.

Structure-based virtual screening, primarily molecular docking, is utilized when the 3D structure of the target protein is available. nih.gov This method predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. For instance, consensus-based virtual screening, which combines multiple techniques like docking, shape screening, and pharmacophore screening, has successfully identified novel chemotypes for targets like Maternal Embryonic Leucine-zipper Kinase (MELK). nih.govnih.gov A similar approach could be applied to a library of 2H- nih.govnih.govthiazolo[5,4-h] nih.govbenzazepine derivatives to identify potential inhibitors of a specific kinase or another relevant target.

The design of novel compounds often involves scaffold hopping, where a known active core is replaced by a structurally different but functionally similar moiety. nih.govrsc.org The 2H- nih.govnih.govthiazolo[5,4-h] nih.govbenzazepine system itself could be considered a result of scaffold hopping from other known pharmacologically active fused heterocycles. Cheminformatics tools can be used to search for commercially available or synthetically accessible scaffolds that mimic the key features of an existing ligand.

The following table outlines a typical workflow for a virtual screening campaign aimed at identifying novel kinase inhibitors based on a thiazole-fused scaffold.

StepMethodDescriptionOutcome
1. Library Preparation Chemical Database (e.g., ZINC, in-house)A large collection of compounds is prepared for screening. mdpi.comA diverse set of virtual compounds.
2. Target Preparation Protein Data Bank (PDB)The 3D structure of the target kinase is obtained and prepared for docking.A receptor grid for docking calculations.
3. Virtual Screening Molecular Docking (e.g., AutoDock, Glide)The compound library is docked into the active site of the kinase.A ranked list of compounds based on docking scores.
4. Filtering ADMET PredictionCompounds with poor predicted absorption, distribution, metabolism, excretion, and toxicity profiles are removed. mdpi.comA smaller set of compounds with favorable drug-like properties.
5. Hit Selection Consensus Scoring / Visual InspectionThe top-ranked compounds are further evaluated based on multiple criteria. nih.govA final list of hit compounds for experimental validation.

Future Research Directions and Conceptual Therapeutic Potential

Advancements in Novel Synthetic Strategies for Complex 2H-nih.govuokerbala.edu.iqthiazolo[5,4-h]nih.govbenzazepine Analogues

There are currently no published synthetic routes for the 2H- nih.govuokerbala.edu.iqthiazolo[5,4-h] nih.govbenzazepine scaffold. The development of such strategies would be the first critical step in exploring the chemical space and potential of this compound class.

Identification and Validation of Underexplored Molecular Targets and Mechanistic Pathways

Without the compound in hand, no biological screening has been performed. Consequently, there are no identified or validated molecular targets, and its mechanistic pathways remain unknown.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Thiazolo-Benzazepine Scaffolds

The application of artificial intelligence and machine learning in drug discovery is a powerful tool for predicting the properties and activities of novel compounds. nih.govuokerbala.edu.iqnih.govnih.gov However, these computational models rely on existing data from structurally related molecules to make accurate predictions. Given the novelty of the 2H- nih.govuokerbala.edu.iqthiazolo[5,4-h] nih.govbenzazepine scaffold, a dedicated dataset would need to be generated through synthesis and biological testing before AI and ML could be effectively integrated into a rational drug design program.

Interdisciplinary Approaches for Translational Research and Lead Optimization

Translational research and lead optimization are subsequent stages in the drug discovery pipeline that build upon initial findings. mdpi.com These interdisciplinary efforts, which aim to translate basic scientific discoveries into clinical applications, are not yet applicable to the 2H- nih.govuokerbala.edu.iqthiazolo[5,4-h] nih.govbenzazepine system due to the foundational knowledge gap.

Q & A

Q. What are the optimal synthetic routes for 2H-[1,3]thiazolo[5,4-h][1]benzazepine, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation of thiazole precursors with benzazepine derivatives under controlled conditions. Microwave-assisted synthesis (e.g., using methods similar to those in ) can accelerate reaction kinetics and improve yields. Purity is ensured via chromatography (e.g., silica gel column) followed by recrystallization from solvents like 1,4-dioxane. Analytical techniques such as HPLC (>95% purity threshold) and NMR spectroscopy (monitoring proton integration ratios) are critical for validation .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with characteristic shifts for thiazolo and benzazepine moieties (e.g., δ 7.2–8.5 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves 3D structure and confirms stereochemistry. SHELX software () is widely used for refinement, with R-factors < 0.05 indicating high accuracy .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C, followed by HPLC analysis. Similar thiazolo derivatives () show degradation under strongly acidic/basic conditions (pH < 2 or >12), while neutral pH and temperatures ≤40°C preserve integrity. Light-sensitive samples require amber vials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR studies systematically modify substituents on the thiazolo and benzazepine rings. For example:

  • Electron-withdrawing groups (e.g., -Cl, -F) at position 5 enhance antimicrobial activity ().
  • Methoxy groups on aromatic rings improve solubility but may reduce binding affinity ().
    Dose-response assays (e.g., IC50_{50} values against cancer cell lines) and molecular docking (e.g., targeting kinase domains like B-raf in ) validate hypotheses .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., kinases, receptors). The compound’s thiazolo ring often forms hydrogen bonds with catalytic lysine residues ().
  • MD Simulations : GROMACS evaluates binding stability over 100-ns trajectories, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA).
  • QSAR Models : Regression analysis links substituent electronegativity to cytotoxicity (e.g., R2^2 > 0.85 in ) .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Strategies include:

  • Meta-analysis : Pool data from multiple studies (e.g., ’s cytotoxicity data across NUGC, DLD-1, and MCF-7 cells).
  • Dose standardization : Normalize results to a reference agent (e.g., CHS-828 in ).
  • Orthogonal assays : Confirm antimicrobial activity with both agar diffusion and microdilution methods .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Challenges include poor crystal growth due to flexible benzazepine rings. Solutions:

  • Co-crystallization : Add stabilizing ligands (e.g., cyclodextrins).
  • Cryo-cooling : Use liquid nitrogen to reduce thermal motion.
  • SHELXL refinement : Apply TWIN and BASF commands for twinned crystals (). Successful refinement yields CCDC-deposited structures with <3% R-factor discrepancies .

Q. How do substituent modifications impact reactivity in downstream derivatization?

  • Benzylidene groups () enable Michael addition or nucleophilic substitution.
  • Halogenated derivatives (e.g., -Cl at position 2) undergo Suzuki coupling for biaryl synthesis.
    Kinetic studies (e.g., monitoring reaction rates via UV-Vis) show electron-donating groups slow electrophilic attacks by ~30% compared to electron-withdrawing groups .

Q. What comparative frameworks exist for evaluating this compound against analogous heterocycles?

Use tables to compare:

CompoundCore StructureBioactivity (IC50_{50}, μM)Unique Feature
2H-thiazolo[5,4-h]benzazepineThiazolo + benzazepine1.2 (MCF-7)High kinase selectivity
Thiazolo[3,2-a]pyrimidineThiazolo + pyrimidine4.5 (HEPG-2)Enhanced solubility
Data from , and 14 highlight structural determinants of potency .

Q. What protocols are recommended for in vitro toxicity profiling?

  • Cell Viability : SRB assays () measure growth inhibition in normal (WI-38) vs. cancer cells.
  • Genotoxicity : Comet assay detects DNA strand breaks.
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) quantifies half-life (>30 min desired). Dose-dependent toxicity (EC50_{50}) should exceed therapeutic indices by ≥10-fold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.